molecular formula C12H12N6 B7530136 N-[(4-methyl-1,2,4-triazol-3-yl)methyl]quinoxalin-2-amine

N-[(4-methyl-1,2,4-triazol-3-yl)methyl]quinoxalin-2-amine

Cat. No. B7530136
M. Wt: 240.26 g/mol
InChI Key: WEOLERLKUQKSRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(4-methyl-1,2,4-triazol-3-yl)methyl]quinoxalin-2-amine, also known as MTRQX, is a chemical compound that has gained attention in scientific research for its potential use as a therapeutic agent. MTRQX belongs to the class of quinoxaline derivatives, which have been found to exhibit a wide range of biological activities.

Mechanism of Action

The mechanism of action of N-[(4-methyl-1,2,4-triazol-3-yl)methyl]quinoxalin-2-amine is not fully understood, but it is thought to involve the inhibition of various signaling pathways involved in cell proliferation and inflammation. N-[(4-methyl-1,2,4-triazol-3-yl)methyl]quinoxalin-2-amine has been found to inhibit the activity of enzymes such as protein kinase C and phosphodiesterase, which are involved in these pathways.
Biochemical and Physiological Effects:
N-[(4-methyl-1,2,4-triazol-3-yl)methyl]quinoxalin-2-amine has been shown to have several biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. N-[(4-methyl-1,2,4-triazol-3-yl)methyl]quinoxalin-2-amine has also been found to reduce the production of pro-inflammatory cytokines, which are involved in the development of inflammatory diseases. In addition, N-[(4-methyl-1,2,4-triazol-3-yl)methyl]quinoxalin-2-amine has been found to reduce the replication of the hepatitis C virus by inhibiting the activity of the viral protease.

Advantages and Limitations for Lab Experiments

One advantage of using N-[(4-methyl-1,2,4-triazol-3-yl)methyl]quinoxalin-2-amine in lab experiments is its broad range of biological activities, which makes it a versatile compound for studying various diseases and pathways. N-[(4-methyl-1,2,4-triazol-3-yl)methyl]quinoxalin-2-amine has also been found to have low toxicity in animal models, which makes it a potentially safe therapeutic agent. However, one limitation of using N-[(4-methyl-1,2,4-triazol-3-yl)methyl]quinoxalin-2-amine in lab experiments is its limited solubility in water, which can make it difficult to administer in certain assays.

Future Directions

There are several future directions for the study of N-[(4-methyl-1,2,4-triazol-3-yl)methyl]quinoxalin-2-amine. One direction is the development of N-[(4-methyl-1,2,4-triazol-3-yl)methyl]quinoxalin-2-amine as a therapeutic agent for cancer and inflammatory diseases. Further studies are needed to determine the optimal dosage and administration of N-[(4-methyl-1,2,4-triazol-3-yl)methyl]quinoxalin-2-amine for these conditions. Another direction is the study of the mechanism of action of N-[(4-methyl-1,2,4-triazol-3-yl)methyl]quinoxalin-2-amine, which could lead to the development of more potent and specific compounds. Additionally, the use of N-[(4-methyl-1,2,4-triazol-3-yl)methyl]quinoxalin-2-amine in combination with other drugs could enhance its therapeutic effects and reduce the risk of drug resistance.

Synthesis Methods

N-[(4-methyl-1,2,4-triazol-3-yl)methyl]quinoxalin-2-amine can be synthesized using a multistep process that involves the reaction of 2-chloroquinoxaline with 4-methyl-1,2,4-triazole in the presence of a base. The resulting intermediate is then treated with an amine to yield N-[(4-methyl-1,2,4-triazol-3-yl)methyl]quinoxalin-2-amine. The synthesis of N-[(4-methyl-1,2,4-triazol-3-yl)methyl]quinoxalin-2-amine has been optimized to ensure high yields and purity of the compound.

Scientific Research Applications

N-[(4-methyl-1,2,4-triazol-3-yl)methyl]quinoxalin-2-amine has been the subject of several scientific research studies due to its potential therapeutic applications. It has been found to exhibit anti-cancer, anti-inflammatory, and anti-viral properties. N-[(4-methyl-1,2,4-triazol-3-yl)methyl]quinoxalin-2-amine has been shown to inhibit the growth of various cancer cell lines, including lung, breast, and colon cancer. It has also been found to reduce inflammation in animal models of rheumatoid arthritis and to inhibit the replication of the hepatitis C virus.

properties

IUPAC Name

N-[(4-methyl-1,2,4-triazol-3-yl)methyl]quinoxalin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N6/c1-18-8-15-17-12(18)7-14-11-6-13-9-4-2-3-5-10(9)16-11/h2-6,8H,7H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEOLERLKUQKSRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1CNC2=NC3=CC=CC=C3N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.